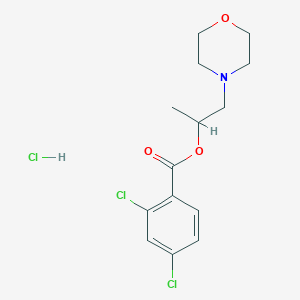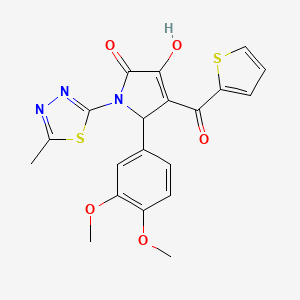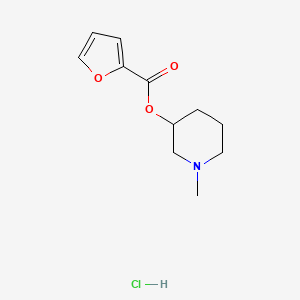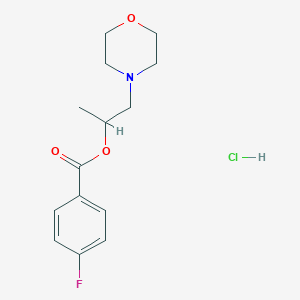
1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride, also known as EMD 57033, is a chemical compound that has been widely used in scientific research applications. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Mécanisme D'action
1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 selectively inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound 57033 increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. This compound 57033 also has neuroprotective effects by increasing cAMP levels in neurons and enhancing synaptic plasticity.
Biochemical and Physiological Effects
This compound 57033 has been shown to have a wide range of biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, the upregulation of anti-inflammatory cytokines, the inhibition of T-cell proliferation, and the enhancement of synaptic plasticity. It has also been shown to have anti-oxidant properties and to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 in lab experiments is its selectivity for PDE4, which allows for the specific targeting of cAMP signaling pathways. It also has a high potency, with an IC50 value of around 10 nM. However, this compound 57033 has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033. One area of interest is the development of new PDE4 inhibitors with improved solubility and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound 57033 in various diseases, such as asthma, COPD, multiple sclerosis, and Alzheimer's disease. Additionally, further research is needed to elucidate the downstream signaling pathways activated by cAMP-PKA signaling and their role in the physiological and pathological processes.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 2,4-dichlorobenzoate hydrochloride 57033 has been used in various scientific research applications, including the study of the role of PDE4 in the regulation of cAMP levels and its downstream effects. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3.ClH/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16;/h2-3,8,10H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJDOYPSNKNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)



![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)


![N-phenyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973445.png)
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)